molecular formula C16H18N2O B8077106 4'-Morpholino-[1,1'-biphenyl]-4-amine

4'-Morpholino-[1,1'-biphenyl]-4-amine

Cat. No.: B8077106
M. Wt: 254.33 g/mol
InChI Key: JAOYYEIRRGTVRI-UHFFFAOYSA-N
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Description

4’-Morpholino-[1,1’-biphenyl]-4-amine is a chemical compound that features a biphenyl structure with a morpholino group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Morpholino-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Starting Materials: The reaction requires an aryl halide (such as 4-bromo-1,1’-biphenyl) and a boronic acid derivative (such as 4-morpholinophenylboronic acid).

    Catalyst: A palladium catalyst, such as palladium(II) acetate, is used to facilitate the coupling reaction.

    Base: A base, such as potassium carbonate, is added to deprotonate the boronic acid and activate it for the coupling reaction.

    Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4’-Morpholino-[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Morpholino-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4’-Morpholino-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4’-Morpholino-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in the target molecules, further stabilizing the binding interaction.

Comparison with Similar Compounds

Similar Compounds

    4’-Morpholino-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of an amine group.

    4-Morpholinophenylboronic acid: Contains a boronic acid group instead of a biphenyl structure.

    4-Morpholinoaniline: Lacks the biphenyl structure, having only a single phenyl ring.

Uniqueness

4’-Morpholino-[1,1’-biphenyl]-4-amine is unique due to its combination of a biphenyl structure and a morpholino group. This combination imparts specific electronic and steric properties that can be exploited in various chemical and biological applications. The presence of the morpholino group enhances the compound’s solubility and binding affinity, making it a valuable tool in research and development.

Properties

IUPAC Name

4-(4-morpholin-4-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-8H,9-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYYEIRRGTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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